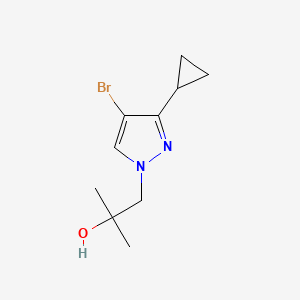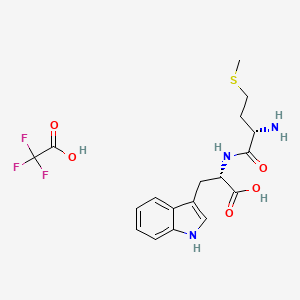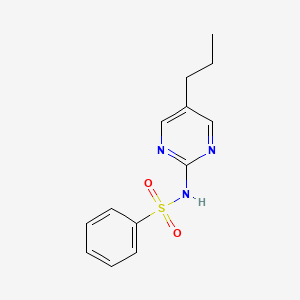
8-benzylsulfanyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-benzylsulfanyl-7H-purine is a derivative of purine, a nitrogen-containing heterocycle that plays a crucial role in various biological processes. Purines are fundamental components of nucleic acids (RNA and DNA), cofactors, and signaling molecules. The benzylsulfanyl group attached to the purine ring enhances its chemical properties and biological activities .
Méthodes De Préparation
One common method is the diazonium coupling reaction, where the purine derivative undergoes a reaction with benzylsulfanyl chloride in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
8-benzylsulfanyl-7H-purine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-benzylsulfanyl-7H-purine involves its interaction with specific molecular targets. For instance, as an inhibitor of xanthine oxidase, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can help manage conditions like gout and hyperuricemia .
Comparaison Avec Des Composés Similaires
8-benzylsulfanyl-7H-purine can be compared with other purine derivatives such as:
8-phenylsulfanyl-7H-purine: Similar in structure but with a phenyl group instead of a benzyl group, affecting its reactivity and biological activity.
8-methylsulfanyl-7H-purine: Contains a methyl group, which may result in different pharmacokinetic properties.
8-(phenoxyalkyl)sulfanyl]adenosines: Known for their hypolipidemic activity, differing in their specific biological targets and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
13516-51-3 |
|---|---|
Formule moléculaire |
C12H10N4S |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
8-benzylsulfanyl-7H-purine |
InChI |
InChI=1S/C12H10N4S/c1-2-4-9(5-3-1)7-17-12-15-10-6-13-8-14-11(10)16-12/h1-6,8H,7H2,(H,13,14,15,16) |
Clé InChI |
IGOVQXQGQHKPLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC3=NC=NC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)



![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)









